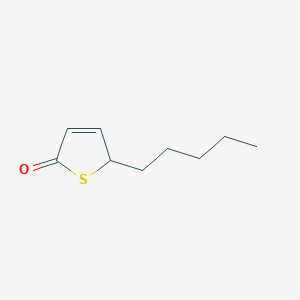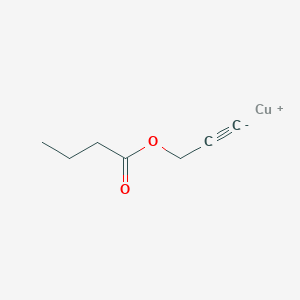![molecular formula C10H16O4 B14318381 9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol CAS No. 110087-51-9](/img/structure/B14318381.png)
9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol is a complex organic compound characterized by its unique molecular structure. It contains a fused ring system with an epoxide and a hydroxyl group, making it an interesting subject for chemical research and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Pyrano[3,2-c]oxepin Ring System: This can be achieved through a series of cyclization reactions.
Introduction of the Epoxide Group: This step often involves the use of peracids or other oxidizing agents to introduce the epoxide functionality.
Hydroxylation: The hydroxyl group can be introduced through selective reduction or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
化学反応の分析
Types of Reactions
9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Selective reduction can be used to modify the epoxide or hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diols or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol involves its interaction with specific molecular targets. The epoxide group can react with nucleophiles in biological systems, potentially modifying proteins or DNA. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
5,8-Epoxy-2H-pyrano[3,2-c]oxepin-2-ol: Similar structure but lacks the methyl group.
Octahydro-2H-pyrano[3,2-c]oxepin-2-ol: Lacks both the epoxide and methyl groups.
Uniqueness
9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties .
特性
CAS番号 |
110087-51-9 |
|---|---|
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC名 |
8-methyl-6,11,12-trioxatricyclo[7.2.1.02,7]dodecan-5-ol |
InChI |
InChI=1S/C10H16O4/c1-5-7-4-12-10(13-7)6-2-3-8(11)14-9(5)6/h5-11H,2-4H2,1H3 |
InChIキー |
JKOGCMORUZKMBK-UHFFFAOYSA-N |
正規SMILES |
CC1C2COC(O2)C3C1OC(CC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



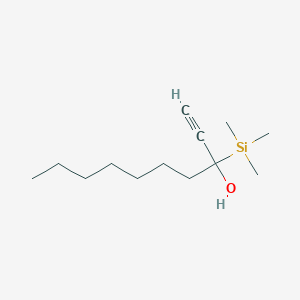
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)
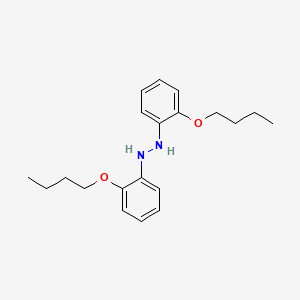
![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)
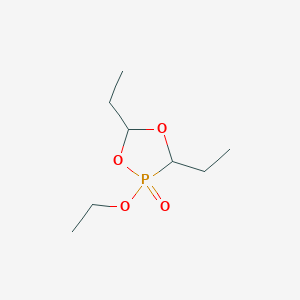

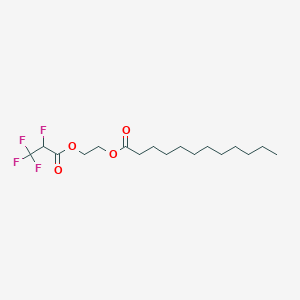
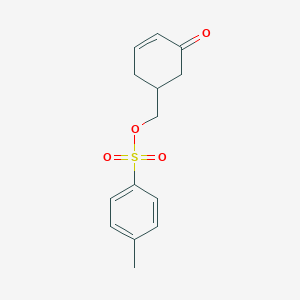
![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)
